molecular formula C23H19BrN2O7S2 B2519043 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 686738-24-9

2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2519043
CAS RN: 686738-24-9
M. Wt: 579.44
InChI Key: QTAZTNGGXXBLLG-UHFFFAOYSA-N
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Description

2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN2O7S2 and its molecular weight is 579.44. The purity is usually 95%.
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Scientific Research Applications

Furan Derivatives in Drug Design

Furan and thiophene derivatives play significant roles in drug design, often included in bioactive molecules. Their presence in nucleobases, nucleosides, and analogs demonstrates importance in medicinal chemistry, potentially impacting antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification and bioisosteric replacement of aryl substituents with heteroaryl ones, like furan, could influence the biological activities of these compounds, highlighting the compound's potential in medicinal applications (Ostrowski, 2022).

Sulfonamides in Therapeutic Agents

Sulfonamides form a core structure in many clinically used drugs, indicating the potential pharmacological importance of the sulfonamide functionality in the compound. Sulfonamide-containing drugs span various therapeutic areas, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The primary sulfonamide moiety's presence in novel drugs suggests ongoing interest in this functionality for developing new therapeutics, particularly as antiglaucoma agents or antitumor agents targeting specific isoforms of carbonic anhydrase (Carta, Scozzafava, & Supuran, 2012).

Acetamide Derivatives in Toxicology

Research on acetamide, formamide, and their derivatives highlights the importance of understanding the toxicological profiles of such compounds. Although the specific acetamide derivative is not directly studied, the toxicological review of related compounds underscores the necessity of evaluating the safety and biological effects of new chemical entities. The evolving knowledge around the biological consequences of exposure to these chemicals is crucial for their potential use in pharmaceuticals or as industrial chemicals (Kennedy, 2001).

Environmental and Material Science Applications

The compound's structural elements suggest possible applications in material science and environmental remediation. For example, furan derivatives are explored for their role in synthesizing new polymers and functional materials from renewable resources. This area of research is particularly relevant for developing sustainable materials and chemicals from biomass, indicating potential environmental applications of such compounds (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O7S2/c1-30-15-7-10-17(19(12-15)31-2)25-20(27)13-34-23-22(26-21(33-23)18-4-3-11-32-18)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAZTNGGXXBLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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